Saccharin potassium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
10332-51-1 |
|---|---|
Molecular Formula |
C7H4KNO3S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
potassium;1,1-dioxo-1,2-benzothiazol-2-id-3-one |
InChI |
InChI=1S/C7H5NO3S.K/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1/p-1 |
InChI Key |
HEKURBKACCBNEJ-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[K+] |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[K+] |
Other CAS No. |
10332-51-1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Saccharin Potassium
Evolution of Industrial Saccharin (B28170) Production Routes
The industrial synthesis of saccharin has historically followed two primary pathways: the Remsen-Fahlberg process and the Maumee Chemical Company process. Both have undergone modifications over time to address challenges related to yield, impurity profiles, and manufacturing costs.
Remsen-Fahlberg Process Chemistry and Refinements
The original method for saccharin synthesis, developed by Ira Remsen and Constantin Fahlberg, starts with toluene (B28343). guidechem.comchemistryviews.org The process involves the sulfonation of toluene with chlorosulfonic acid, which produces a mixture of ortho- and para-toluenesulfonyl chloride. atamanchemicals.comiarc.fr The desired ortho-isomer is then separated and reacted with ammonia (B1221849) to form o-toluenesulfonamide (B73098) (OTSA). atamanchemicals.comiarc.fr Subsequent oxidation of the methyl group of OTSA, traditionally using potassium permanganate (B83412) or a chromic acid mixture, yields o-sulfamoylbenzoic acid, which upon heating, cyclizes to form saccharin. guidechem.comnih.govgoogle.com
A significant refinement to the Remsen-Fahlberg process was the introduction of purification steps to remove unreacted starting materials and byproducts, particularly p-toluenesulfonamide (B41071), which can co-precipitate with the final product. chemistryviews.org One such refinement involves treating the crude saccharin mixture with an alkaline solution. Due to the difference in acidity (pKa of saccharin is ~2, while p-sulfamoylbenzoic acid is ~3.6), saccharin dissolves, allowing for the separation of the less soluble impurities. chemistryviews.org Some modern producers who utilize the Remsen-Fahlberg process emphasize their in-house production of high-purity OTSA to ensure a final product with minimal impurities. kisco.cojmcfinechem.com
Table 1: Key Reactions in the Remsen-Fahlberg Process
| Step | Reactants | Reagents | Product |
| Sulfonation | Toluene | Chlorosulfonic acid | o-Toluenesulfonyl chloride & p-Toluenesulfonyl chloride |
| Amination | o-Toluenesulfonyl chloride | Ammonia | o-Toluenesulfonamide (OTSA) |
| Oxidation | o-Toluenesulfonamide (OTSA) | Potassium permanganate or Chromic acid | o-Sulfamoylbenzoic acid |
| Cyclization | o-Sulfamoylbenzoic acid | Heat | Saccharin |
Maumee Chemical Company Process and Variants
In the 1950s, the Maumee Chemical Company in Toledo, Ohio, developed an alternative synthetic route to saccharin. atamanchemicals.comchemistryviews.org This process begins with methyl anthranilate, which can be derived from phthalic anhydride (B1165640). chemistryviews.orgmdpi.com The methyl anthranilate undergoes diazotization with nitrous acid, followed by a reaction with sulfur dioxide and chlorine to yield 2-carbomethoxybenzenesulfonyl chloride. atamanchemicals.comiarc.fr This intermediate is then amidated with ammonia and subsequently acidified to produce saccharin. atamanchemicals.comiarc.fr A major advantage of the Maumee process is that it avoids the difficult separation of ortho and para isomers inherent in the Remsen-Fahlberg process. chemistryviews.org The process was later refined by the Sherwin-Williams Company and is sometimes referred to as the Sherwin-Williams process. guidechem.comatamanchemicals.com
Table 2: Key Reactions in the Maumee Process
| Step | Starting Material | Key Intermediates | Product |
| Multi-step conversion | Methyl anthranilate | 2-Carbomethoxybenzenediazonium chloride, 2-Carbomethoxybenzenesulfonyl chloride | Saccharin |
Phthalic Anhydride-Based Synthesis Pathways
Phthalic anhydride serves as a key precursor in several saccharin synthesis pathways, most notably as the starting point for producing the methyl anthranilate used in the Maumee process. chemistryviews.orgmdpi.com A more direct route from phthalic anhydride involves a series of reactions including amidation, esterification, diazotization, substitution, chlorination, and ammonolysis, followed by neutralization to yield a soluble saccharin salt. google.compatsnap.com One patented method describes reacting phthalic anhydride with ammonia, followed by esterification. The subsequent diazotization and reaction with sulfur dioxide and chlorine, followed by ammonolysis with liquid ammonia, leads to the formation of saccharin. google.com This pathway can be advantageous in terms of yield compared to the toluene-based Remsen-Fahlberg process.
Ortho-toluene Sulfonamide Oxidation Chemistries
The oxidation of o-toluenesulfonamide (OTSA) to o-sulfamoylbenzoic acid is a critical step in the Remsen-Fahlberg process. While potassium permanganate and chromic acid have been traditionally used, research has explored alternative oxidation chemistries to improve efficiency and reduce the use of heavy metals. guidechem.comgoogle.com One approach involves the use of molecular oxygen in the liquid phase in the presence of a metal oxidation catalyst, such as a manganese or cobalt salt. google.com This method is preferably carried out in aqueous acetic acid with a carbonyl compound as an oxidation initiator. google.com Other oxidants that have been investigated include nitric acid, ozone, hydrogen peroxide, and sodium hypochlorite. google.com The choice of oxidant and reaction conditions can significantly impact the yield and purity of the final saccharin product.
Targeted Synthesis of Saccharin Potassium from Saccharin Acid
Saccharin itself is an acidic compound with a pKa of approximately 1.6, and it is not very soluble in water. wikipedia.org For many applications, the more soluble salt forms are preferred. The synthesis of this compound from saccharin acid is a straightforward acid-base neutralization reaction.
In a typical laboratory or industrial setting, saccharin acid is dissolved in a suitable solvent, often water or ethanol. A stoichiometric amount of a potassium base, such as potassium hydroxide (B78521) or potassium carbonate, is then added to the solution. The reaction results in the formation of the potassium salt of saccharin, which can then be isolated by crystallization or evaporation of the solvent. The resulting potassium saccharin is a white, crystalline powder that is freely soluble in water. iarc.fr
Derivatization Strategies for Novel Saccharin Analogs
The saccharin scaffold has been a subject of interest for medicinal chemists, leading to the development of various derivatization strategies to create novel analogs with potential biological activity. These strategies primarily focus on modifying the saccharin molecule at the nitrogen atom, the benzene (B151609) ring, or the carbonyl group.
N-alkylation of saccharin is a common derivatization method, where an alkyl or other functional group is attached to the nitrogen atom of the sulfonamide. researchgate.netresearchgate.net This can be achieved by reacting the sodium or potassium salt of saccharin with an appropriate alkyl halide in a solvent like dimethylformamide (DMF). researchgate.net
Derivatization of the benzene ring of saccharin allows for the introduction of various substituents while retaining the core sulfonamide and lactam groups. nih.gov One modern approach involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach a wide range of functional groups to the saccharin backbone via a stable triazole linker. nih.gov This has been used to synthesize libraries of novel saccharin-1,2,3-triazole conjugates. nih.gov
Other strategies include the synthesis of N-acyl and N-alkyl saccharin derivatives, as well as the creation of cyclic imide derivatives by reacting saccharin with various anhydrides. researchgate.net These derivatization approaches open up possibilities for creating new compounds with tailored properties for various applications.
Benzene Ring Substitution via Cu(I)-Catalyzed Azide (B81097) Alkyne Cycloaddition (CuAAC)
A significant advancement in the derivatization of saccharin involves the modification of its benzene ring. While N- and O-alkylation methods are well-established, functionalization of the benzene moiety has been less developed until the application of modern synthetic techniques. mdpi.com The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a robust and efficient method for this purpose. mdpi.comacs.org
This methodology allows for the synthesis of a diverse library of novel saccharin-1,2,3-triazole conjugates. mdpi.comnih.gov The core principle of CuAAC is the reaction between an azide and a terminal alkyne, which, in the presence of a copper(I) catalyst, forms a stable 1,4-disubstituted triazole ring. mdpi.comresearchgate.net To apply this to saccharin, researchers first prepare key building blocks: saccharin molecules functionalized with either an azide or an alkyne group on the benzene ring. mdpi.comnih.gov
The general procedure involves mixing the saccharin azide or alkyne with a corresponding alkyne or azide counterpart in a suitable solvent system, such as t-butyl alcohol and water. mdpi.com A copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, is then introduced to initiate the cycloaddition. mdpi.com This reaction proceeds in high yield and creates a diverse range of saccharin derivatives where the triazole linker connects the saccharin core to various other chemical entities. mdpi.comnih.gov A key advantage of this approach is that the core sulfonamide and lactam groups of the saccharin heterocycle remain unmodified, preserving their potential for interactions with biological targets. mdpi.comnih.govresearchgate.net
Table 1: Key Features of CuAAC for Saccharin Derivatization
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | mdpi.comacs.org |
| Key Building Blocks | Saccharin azides and saccharin alkynes | mdpi.comnih.gov |
| Catalyst System | Typically CuSO₄·5H₂O and Sodium Ascorbate | mdpi.com |
| Primary Product | Saccharin-1,2,3-triazole conjugates | mdpi.com |
| Key Advantage | High yield, high specificity, and retention of the core saccharin heterocycle structure. | mdpi.comnih.govresearchgate.net |
N- and O-Alkylation Methods for Heterocyclic Modifications
The modification of the saccharin heterocycle via N- and O-alkylation is a well-established and straightforward approach to synthesizing novel derivatives. mdpi.comresearchgate.netsemanticscholar.org These methods target the nitrogen atom of the sulfonamide or the exocyclic carbonyl oxygen, respectively.
N-alkylation is the more common of the two and is typically achieved through a nucleophilic substitution reaction. researchgate.net The process often involves the use of sodium saccharin, the deprotonated form of saccharin, which acts as a potent nucleophile. researchgate.netijmcr.com This salt is reacted with various alkylating agents, most commonly alkyl halides (e.g., propargyl bromide, allyl bromide), in a suitable solvent like dimethylformamide (DMF). researchgate.netijmcr.com To facilitate the reaction, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) can be employed, particularly when reacting sodium saccharin with alkyl or acyl halides in solvents like toluene. rsc.org
O-alkylation, targeting the carbonyl oxygen, is also possible, providing another avenue for creating structurally diverse saccharin derivatives. mdpi.comresearchgate.net These alkylation methods are fundamental in synthetic strategies, providing access to a wide array of N- and O-substituted saccharins that can serve as precursors for more complex molecules or be evaluated for various chemical and biological activities. mdpi.comsemanticscholar.org
Table 2: Common Approaches for N-Alkylation of Saccharin
| Method | Reagents | Conditions | Reference |
|---|---|---|---|
| Standard Alkylation | Sodium Saccharin, Alkyl Halide | DMF, Elevated Temperature (e.g., 80°C) | researchgate.net |
| Phase-Transfer Catalysis | Sodium Saccharin, Alkyl/Acyl Halide, TBAB | Toluene | rsc.org |
Synthesis of N-Halo Saccharin Derivatives (e.g., N-bromosaccharin, N-chlorosaccharin)
N-Halo saccharin derivatives, such as N-bromosaccharin (NBSac) and N-chlorosaccharin (NCSac), are important reagents in organic synthesis. These compounds are characterized by a halogen atom attached to the nitrogen of the saccharin ring, making them effective halogenating agents. rsc.orgresearchgate.net
The synthesis of these derivatives is generally straightforward. researchgate.net N-bromosaccharin, for example, is noted for being an easily prepared and low-cost reagent. researchgate.net These compounds serve as stable, solid sources of electrophilic halogens. Their non-metallic nature makes them attractive alternatives to other halogenating agents in various synthetic transformations. researchgate.net N-bromosaccharin has been used as a brominating agent and as a catalyst for reactions such as the oxidative cleavage of oximes and the chemoselective oxidation of thiols to disulfides. researchgate.net
Table 3: Examples of N-Halo Saccharin Derivatives
| Compound Name | Molecular Formula | PubChem CID |
|---|---|---|
| N-bromosaccharin | C₇H₄BrNO₃S | 64791 nih.govuni.lu |
Preparation of Saccharin-N-Sulfonic Acid
Saccharin-N-sulfonic acid (SaSA) is a powerful solid-acid catalyst derived from saccharin. Its preparation is achieved through a direct reaction between saccharin and chlorosulfonic acid. rsc.orgsid.ir
The synthesis is typically conducted at room temperature by the dropwise addition of neat chlorosulfonic acid to a flask containing saccharin, with continuous stirring. rsc.orgpnu.ac.ir The reaction generates hydrogen chloride as a gaseous byproduct, which is easily removed. rsc.org The resulting product, SaSA, is a stable, white solid that is easy to handle. sid.irpnu.ac.ir This derivative has proven to be an efficient and reusable catalyst for a variety of organic transformations, including the protection of amines with a Boc group and the formation of tert-butyl ethers from alcohols. rsc.orgsid.ir
The mechanism of its catalytic action involves the activation of carbonyl groups by the acidic proton of the sulfonic acid, facilitating nucleophilic attack. rsc.org
Table 4: Synthesis of Saccharin-N-Sulfonic Acid
| Reactants | Key Conditions | Product | Reference |
|---|
Functionalization for Catalytic Applications
Saccharin and its derivatives have been extensively functionalized to serve as catalysts in a wide array of organic reactions. rsc.orgrsc.orgresearchgate.net The inherent properties of the saccharin scaffold—its moderate acidity (pKa ≈ 2.32), stability, and low cost—make it an excellent platform for developing green and efficient catalytic systems. rsc.org
Derivatives such as sodium saccharin and saccharin-N-sulfonic acid (SaSA) are particularly prominent. rsc.org Sodium saccharin has been employed as a basic, environmentally friendly catalyst for multicomponent reactions, such as the synthesis of dihydropyrano[2,3-g]chromenes under microwave irradiation, where it shows higher efficacy than saccharin itself. rsc.org
Saccharin-N-sulfonic acid (SaSA) acts as a potent and recyclable solid-acid catalyst. rsc.orgpnu.ac.ir It has been successfully used to promote:
Protection/Deprotection Reactions: Catalyzing the formation of 1,1-diacetates to protect aldehydes and the subsequent deprotection. rsc.org
Silylation: Promoting the chemoselective trimethylsilylation of alcohols. rsc.org
Condensation Reactions: Facilitating the synthesis of N,N′-alkylidene bisamides under solvent-free conditions. rsc.orgpnu.ac.ir
Furthermore, N-acylsaccharins have been developed as novel amide-based arylating reagents. acs.org In palladium-catalyzed reactions, they undergo chemoselective N-C bond cleavage, enabling their use in transformations like the decarbonylative Heck reaction. acs.org This represents a significant advancement in cross-coupling chemistry, providing a new way to activate amide bonds. rsc.org The catalytic utility of saccharin derivatives also extends to Paal–Knorr pyrrole (B145914) synthesis, Biginelli reactions, and various oxidation and halogenation reactions. rsc.orgrsc.org
Table 5: Catalytic Applications of Saccharin Derivatives
| Derivative | Catalytic Role | Example Reaction | Reference |
|---|---|---|---|
| Saccharin | Green, Brønsted Acid Catalyst | One-pot synthesis of dihydropyrimidinones | rsc.orgresearchgate.net |
| Sodium Saccharin | Basic Catalyst | Synthesis of dihydropyrano[2,3-g]chromenes | rsc.org |
| Saccharin-N-Sulfonic Acid (SaSA) | Solid-Acid Catalyst | N-Boc protection of amines, synthesis of bisamides | rsc.orgsid.irpnu.ac.ir |
| N-acylsaccharins | Arylating Reagents | Palladium-catalyzed decarbonylative Heck reaction | rsc.orgacs.org |
| N-bromosaccharin (NBSac) | Catalyst/Reagent | Oxidative cleavage of oximes, bromination | researchgate.net |
Table 6: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 12193862 nih.govnih.govfda.gov |
| Saccharin | 5143 wikipedia.orgnih.gov |
| N-bromosaccharin | 64791 nih.govuni.lu |
| N-chlorosaccharin | 4586058 fishersci.canih.gov |
| Saccharin-N-Sulfonic Acid | 25198463 nih.gov |
| Copper(II) sulfate | 24462 |
| Sodium ascorbate | 23667556 |
| t-butyl alcohol | 6499 |
| Toluene | 1140 |
| Dimethylformamide | 6228 |
| Propargyl bromide | 6361 |
| Allyl bromide | 7857 |
| Tetrabutylammonium bromide | 6523 |
Industrial Chemical Production and Manufacturing Standards
Large-Scale Chemical Synthesis Protocols
The industrial production of saccharin (B28170), the precursor to potassium saccharin, is dominated by two primary synthetic routes: the Remsen-Fahlberg process and the Maumee process. While several salts of saccharin exist, including sodium, calcium, and potassium, the large-scale synthesis focuses on producing the insoluble acid form of saccharin, which is then converted to a salt. nih.gov Potassium saccharin, though intensely sweet, is not a common commercially available form. nih.gov The conversion to potassium saccharin would involve a final neutralization step with a potassium base, such as potassium hydroxide (B78521).
The Remsen-Fahlberg Process
Developed by Constantin Fahlberg and Ira Remsen, this was the original method for saccharin synthesis. chemdad.comgoogle.com It begins with toluene (B28343), a derivative of coal tar. acs.org The key stages of this process are:
Sulfonation: Toluene is reacted with chlorosulfonic acid. This reaction yields a mixture of ortho- and para-toluenesulfonyl chloride. chemdad.comchemistryviews.org
Isomer Separation: The liquid ortho-toluenesulfonyl chloride is separated from the solid para-isomer. chemistryviews.org This separation is a critical and historically challenging step.
Amidation: The purified ortho-toluenesulfonyl chloride is treated with ammonia (B1221849) to form ortho-toluenesulfonamide (OTSA). chemdad.com
Oxidation: The methyl group of OTSA is oxidized, typically using an oxidizing agent like potassium permanganate (B83412) or dichromate, which converts it into a carboxyl group, forming o-sulfamoylbenzoic acid. chemdad.com
Cyclization: Upon heating, the o-sulfamoylbenzoic acid molecule undergoes intramolecular condensation (loses a water molecule) to form the cyclic imide, which is insoluble acid saccharin. chemdad.com
A significant drawback of this method is the potential for contamination of the final product with unreacted ortho-toluenesulfonamide (o-TS), an impurity that has been subject to regulatory scrutiny. nih.goviarc.fr
The Maumee Process
In 1950, the Maumee Chemical Company developed an alternative synthesis route to improve upon the Remsen-Fahlberg method. wikipedia.org This process, sometimes called the Sherwin-Williams process, starts with different raw materials, typically phthalic anhydride (B1165640) or methyl anthranilate. chemdad.comprocurementresource.com The synthesis using methyl anthranilate proceeds as follows:
Diazotization: Purified methyl anthranilate reacts with nitrous acid (formed from sodium nitrite (B80452) and hydrochloric acid) to create 2-carbomethoxybenzenediazonium chloride. nih.goviarc.fr
Sulfonation: The diazonium salt is then subjected to sulfonation, reacting with sulfur dioxide. chemdad.comwikipedia.org
Oxidation: Subsequent oxidation with chlorine yields 2-carbomethoxybenzenesulfonyl chloride. iarc.frwikipedia.org
Amidation: This intermediate is then amidated with ammonia to form the corresponding sulfonamide. chemdad.comiarc.fr
Acidification: Finally, acidification causes the molecule to cyclize, forming the insoluble acid saccharin. chemdad.comiarc.fr
A key advantage of the Maumee process is that it avoids the difficult separation of ortho- and para-isomers required in the Remsen-Fahlberg route and does not produce ortho-toluenesulfonamide (o-TS) as an impurity. chemistryviews.orgiarc.fr
| Feature | Remsen-Fahlberg Process | Maumee Process |
|---|---|---|
| Starting Material | Toluene chemdad.com | Phthalic Anhydride or Methyl Anthranilate iarc.frprocurementresource.com |
| Key Intermediates | o-Toluenesulfonyl chloride, o-Toluenesulfonamide (B73098) (OTSA) chemdad.com | 2-Carbomethoxybenzenediazonium chloride, 2-Carbomethoxybenzenesulfonyl chloride iarc.fr |
| Key Challenge | Separation of ortho and para isomers chemistryviews.org | Multi-step synthesis with several intermediate isolations google.com |
| Primary Impurity Concern | ortho-Toluenesulfonamide (o-TS) nih.gov | Does not produce o-TS iarc.fr |
Process Optimization in Commercial Manufacturing
One of the earliest and most significant process optimizations was the development of the Maumee process itself, which was created to circumvent the costly and difficult separation of ortho- and para-isomers inherent in the Remsen-Fahlberg synthesis. chemistryviews.org This shift in the starting material and reaction pathway represented a major improvement in manufacturing efficiency.
Further optimizations have focused on specific reaction stages. For instance, research into the Remsen-Fahlberg pathway has led to improved oxidation methods for ortho-toluenesulfonamide (OTSA). A patented method describes using a combination of chromium oxide (CrO₃) as the main oxidizing agent and periodic acid (H₅IO₆) as a co-oxidizing agent. google.com This enhanced process is reported to be more economical and results in a higher yield of saccharin compared to using chromium oxide alone. google.com
The transition from batch to continuous manufacturing represents another frontier for process optimization. The synthesis of methyl anthranilate, a key intermediate in the Maumee process, has been successfully adapted to a continuous flow process using microchannel reactors. cetjournal.itaidic.it This approach offers superior control over reaction temperatures for highly exothermic steps, enhancing safety. aidic.it The continuous process demonstrated a 5.1% increase in yield and a 1.2% increase in purity compared to the traditional semi-batch method. cetjournal.it
More recent innovations aim to shorten the synthesis route and align with green chemistry principles. A patented "one-pot" synthesis has been developed that starts from 2-chlorobenzamide. google.com This process features a shorter route, avoids the need to purify intermediate products, and utilizes recyclable solvents, making it more efficient, cost-effective, and suitable for large-scale industrial production with reduced environmental impact. google.com
| Optimization Strategy | Description | Impact |
|---|---|---|
| Alternative Synthesis Route | Development of the Maumee process to start from phthalic anhydride/methyl anthranilate. wikipedia.org | Avoids difficult isomer separation step of the Remsen-Fahlberg process. chemistryviews.org |
| Improved Oxidation Step | Using co-oxidants like periodic acid with chromium oxide in the Remsen-Fahlberg process. google.com | Increases reaction efficiency and yield; more economical production. google.com |
| Continuous Manufacturing | Using microchannel reactors for continuous synthesis of intermediates like methyl anthranilate. aidic.it | Improves safety, yield, and purity; reduces energy consumption. cetjournal.itaidic.it |
| Green Chemistry Approaches | Developing shorter, "one-pot" synthesis routes with recyclable solvents. google.com | Reduces cost, pollution, and waste; suitable for large-scale production. google.com |
Regulatory Influence on Manufacturing Process Selection (e.g., Remsen-Fahlberg preference)
Regulatory standards for food additives have a profound influence on the selection and control of manufacturing processes for saccharin. The primary focus of regulators is on the purity of the final product and the absence of potentially harmful impurities.
Historically, the presence of ortho-toluenesulfonamide (o-TS) as a possible impurity in saccharin produced by the Remsen-Fahlberg process was a significant concern. google.comiarc.fr These concerns, coupled with animal studies from the 1970s, led to intense regulatory scrutiny. wikipedia.org The Maumee process gained favor, particularly in the United States, because it does not generate o-TS as a byproduct. nih.goviarc.fr The U.S. Food and Drug Administration (FDA) established limits for o-TS in saccharin, effectively creating a regulatory incentive for manufacturers to either adopt the Maumee process or implement stringent purification controls in the Remsen-Fahlberg process. gao.gov
More recently, regulatory perspectives have evolved. In 2024, the European Food Safety Authority (EFSA) Panel on Food Additives and Flavourings (FAF Panel) completed a re-evaluation of saccharin and its salts. jmcfinechem.com The panel concluded that it could only assess the safety of saccharin manufactured via the Remsen-Fahlberg process, as no analytical data on potential impurities were provided for the Maumee process. researchgate.net The EFSA panel determined that the Remsen-Fahlberg process does not raise a concern with regard to impurities or genotoxicity when properly controlled. jmcfinechem.com Consequently, the panel recommended that the European Commission consider amending EU specifications to restrict the manufacturing of saccharin to the Remsen-Fahlberg process and to tighten the limits for contaminants like lead and arsenic. jmcfinechem.comeuropa.eu
This shift indicates a regulatory preference for a well-characterized and controllable process over one for which modern, comprehensive impurity data is lacking. It underscores that regulatory acceptance is not static and depends on the continuous provision of robust scientific data. Regardless of the process used, all manufacturers must adhere to strict purity specifications outlined in pharmacopoeias and food chemical codices, which set maximum allowable levels for impurities such as heavy metals, selenium, and toluenesulfonamides. nih.gov For example, the Food Chemicals Codex specifies that toluenesulfonamides must not exceed 0.0025% (25 mg/kg). nih.gov
Chemical Reactivity and Mechanistic Investigations
Reactions with Alkylating Reagents
The saccharinate anion, formed from the deprotonation of saccharin's N-H group, is an effective nucleophile in reactions with alkylating agents, such as alkyl halides. wikipedia.org This reaction typically proceeds via a nucleophilic substitution mechanism (SN2). bartleby.com The saccharinate anion is considered an ambident nucleophile because the negative charge is delocalized across the nitrogen atom and the carbonyl oxygen atom, providing two potential sites for alkylation. quizlet.comdigitellinc.commurov.info
The reaction with an alkylating agent like iodoethane (B44018) can therefore yield two distinct products: an N-alkylated saccharin (B28170) and an O-alkylated saccharin. digitellinc.com
N-alkylation: The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new N-C bond. This typically results in the thermodynamically more stable product, N-ethylsaccharin. quizlet.com
O-alkylation: The carbonyl oxygen atom acts as the nucleophile, attacking the alkyl halide to form an O-C bond. This leads to the formation of O-ethylsaccharin, which is generally less stable. bartleby.com
The regioselectivity of the alkylation (i.e., the ratio of N- to O-alkylation) can be influenced by several factors. Studies involving Mitsunobu alkylation show that the steric hindrance of the alcohol reagent plays a key role; less sterically hindered alcohols preferentially yield N-alkylated products. researchgate.net The choice of solvent is also critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used because they solvate the cation (K⁺) but not the anion, leaving the "naked" saccharinate anion more reactive and accelerating the SN2 reaction. bartleby.comdigitellinc.com
Formation of N-Vinyl and N-Hydroxyethyl Derivatives
While direct N-vinylation of potassium saccharin is not extensively detailed in readily available literature, the formation of N-hydroxyethyl derivatives is documented through coordination chemistry. Metal complexes of saccharin have been synthesized with N-(2-hydroxyethyl)-ethylenediamine as a ligand. researchgate.net In these complexes, the amine ligand coordinates to the metal center, and its hydroxyl group can be involved in hydrogen bonding with the saccharinate anion. researchgate.net
The synthesis of various N-substituted derivatives is a common theme in saccharin chemistry. nih.gov For instance, regioselective alkylation with different alcohols has been explored, where the degree of steric hindrance on the alcohol determines whether N-alkylation or O-alkylation occurs. researchgate.net Less hindered alcohols favor the formation of N-alkyl derivatives. researchgate.net This principle suggests that N-hydroxyethyl derivatives could be synthesized through reactions with appropriate ethanol-based reagents under specific conditions, likely favoring N-substitution due to the low steric hindrance of the hydroxyethyl (B10761427) group.
Electrophilic and Nucleophilic Character of the Saccharinate Anion
The saccharinate anion primarily exhibits nucleophilic character. masterorganicchemistry.com A nucleophile is a chemical species that donates a pair of electrons to an electrophile to form a chemical bond. masterorganicchemistry.com The saccharinate anion's nucleophilicity arises from the deprotonation of the acidic N-H group (pKa ≈ 1.6-2.32), which results in a delocalized negative charge, making it electron-rich. wikipedia.orgrsc.org
The key nucleophilic sites on the saccharinate anion are:
The deprotonated imino nitrogen atom.
The carbonyl oxygen atom.
The two sulfonyl oxygen atoms. researchgate.net
This polyfunctional nature makes saccharinate a versatile nucleophile and a coordinating ligand in inorganic chemistry. researchgate.netscielo.br While it is considered a relatively weak nucleophile compared to species like carboxylates, its reactivity is sufficient for a range of substitution reactions. sciencemadness.org
Conversely, derivatives of saccharin can be made to act as electrophiles. For example, N-acyl saccharin derivatives can act as acyl group donors. rsc.org Furthermore, saccharin-based hypervalent iodine compounds have been developed as reagents for electrophilic amination, where they deliver an electrophilic nitrogen species to other molecules. researchgate.net
Saccharin and its Derivatives as Catalytic Agents
Saccharin and its salts have gained attention as inexpensive, stable, and environmentally benign catalysts for a wide array of organic transformations. nih.govresearchgate.net Both saccharin itself, acting as a Brønsted acid, and its salts, such as sodium or potassium saccharin, have been employed as catalysts. rsc.org
As a moderately acidic compound (pKa of 2.32), saccharin is an effective Brønsted acid organocatalyst. rsc.org Organocatalysis offers a safer and more sustainable alternative to metal-based catalysis. researchgate.net Saccharin has been successfully used to catalyze various reactions, including:
Paal-Knorr Pyrrole (B145914) Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with an amine to form a substituted pyrrole. wikipedia.org Saccharin serves as an efficient catalyst for this transformation, promoting the reaction under mild conditions. rgmcet.edu.in
Biginelli Reaction: This is a multi-component reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. wikipedia.orgnih.gov Saccharin has been reported as a green and effective catalyst for this synthesis. researchgate.net
Azo-coupling reactions and synthesis of other heterocycles: Saccharin has been used to catalyze the formation of azo dyes and the one-pot synthesis of various nitrogen-containing heterocycles like quinoxalines and 1,2,3-benzotriazine-4-(3H)-ones. nih.gov
The catalytic activity of saccharin is attributed to its ability to act as a proton donor, activating substrates (e.g., carbonyl groups) towards nucleophilic attack. nih.gov
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, and saccharin-based catalysts have proven highly effective in this domain. These reactions involve the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water.
Saccharin and its derivatives catalyze several important cyclocondensation reactions:
Synthesis of Pyrano[2,3-d]pyrimidinones and Tetrahydrobenzo[b]pyrans: Saccharin has been used as a catalyst in the multi-component Knoevenagel cyclocondensation reaction to produce these biologically active pyran derivatives with excellent yields. researchgate.net
Synthesis of Quinoxalines: Saccharin efficiently catalyzes the cyclocondensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds to produce quinoxalines, offering advantages like mild reaction conditions and catalyst reusability. nih.gov
Synthesis of Dihydropyrano[2,3-g]chromenes: Sodium saccharin has been shown to be an effective catalyst for this synthesis under microwave irradiation, leading to high yields in short reaction times. rsc.org
The table below summarizes some of the catalytic applications of saccharin and its derivatives in key organic transformations.
| Reaction Type | Catalyst | Substrates | Product | Reference(s) |
| Paal-Knorr Synthesis | Saccharin | 1,4-dicarbonyls, Amines | N-substituted pyrroles | nih.govrgmcet.edu.in |
| Biginelli Reaction | Saccharin | Aldehydes, β-ketoesters, Urea | Dihydropyrimidinones | rsc.orgresearchgate.net |
| Knoevenagel Cyclocondensation | Saccharin | Aldehydes, Active methylene (B1212753) compounds | Pyran derivatives | researchgate.net |
| Quinoxaline Synthesis | Saccharin | 1,2-arylenediamines, 1,2-dicarbonyls | Quinoxalines | nih.gov |
Influence of Cations on Saccharin Chemical Interactions
The cation associated with the saccharinate anion (e.g., K⁺, Na⁺, Ca²⁺) can influence the compound's physical properties and chemical interactions, particularly in the solid state and in biological systems. nih.govnih.goveuropa.eu While different salts of saccharin are used, they all dissociate in biological fluids to release the saccharinate anion. researchgate.net
In the solid state, the nature of the cation plays a crucial role in determining the crystal structure and coordination chemistry. scielo.br For instance, saccharinate derivatives containing alkaline or alkaline-earth cations often exhibit interactions that are primarily ionic in nature. scielo.br The potassium cation, along with sodium and ammonium, forms such ionic saccharinates. scielo.br More complex polymeric structures can also arise, where the cation and the multiple coordination sites of the saccharinate anion build extended networks. scielo.br
Chemical Stability and Degradation Kinetics of Saccharin Potassium
Saccharin (B28170) potassium, the potassium salt of saccharin, is valued in various applications for its notable stability under a range of physical and chemical conditions. This section explores its resilience to heat, its behavior across different pH levels, its stability in dissolved states and complex systems like food, and its response to light exposure.
Structural Elucidation and Molecular Characterization
X-ray Crystallographic Analysis of Saccharin (B28170) and its Salts
X-ray crystallography is a powerful technique that reveals the precise arrangement of atoms within a crystal. bu.edu For saccharin and its salts, this method has provided invaluable insights into their solid-state structures.
In its acidic form, saccharin exists as a dimer, with two molecules linked by hydrogen bonds between the imino hydrogen and the carbonyl oxygen. iarc.fr The crystal structure of saccharin has been independently determined and is characterized as molecular, with centrosymmetric dimer molecules. ijrpr.com It typically forms monoclinic crystals. ijrpr.com
The potassium salt of saccharin, potassium saccharinate, has also been studied. While specific crystallographic data for potassium saccharin was not found in the provided search results, the analysis of a related compound, potassium thiosaccharinate monohydrate, offers valuable comparative information. In this structure, the potassium ion (K+) is coordinated to two water oxygen atoms, three oxygen atoms from the sulfonyl (SO2) groups, and one nitrogen atom from the thiosaccharinate ion. ukim.mkresearchgate.net The K-O distances range from 2.722 (3) to 3.158 (3) Å, and the K-N distance is 2.825 (2) Å, resulting in an irregular coordination polyhedron. ukim.mkresearchgate.net The thiosaccharinate ion itself is nearly planar. ukim.mk Such studies on related salts provide a strong basis for understanding the coordination environment of the potassium ion in potassium saccharinate.
Interactive Table: Crystallographic Data for Potassium Thiosaccharinate Monohydrate
| Parameter | Value |
| Formula | K[C7H4NO2S2]·H2O |
| Molecular Weight | 255.36 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.873 (1) |
| b (Å) | 27.108 (6) |
| c (Å) | 8.708 (1) |
| V (ų) | 2094.5 |
| Z | 8 |
| D(x) (Mg m⁻³) | 1.62 |
Data sourced from the study of potassium thiosaccharinate monohydrate, which serves as a structural analogue. researchgate.net
Advanced Spectroscopic Characterization Techniques
A variety of spectroscopic methods have been employed to probe the molecular vibrations, electronic transitions, and nuclear environments within saccharin potassium, providing a detailed picture of its molecular identity.
FTIR spectroscopy is a valuable tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For sodium saccharin, a closely related salt, the FTIR spectrum shows characteristic peaks that can be correlated to specific molecular vibrations. innovareacademics.in For instance, the peak around 3031.55 cm⁻¹ is indicative of the aromatic C-H group, while the C=O (amide) group is identified by a peak at approximately 1658.46 cm⁻¹. innovareacademics.in The S=O group shows an absorption band at 1052.94 cm⁻¹. innovareacademics.in In studies of saccharin derivatives, the SO2 group also shows characteristic bands, for example, at 1330 and 1206 cm⁻¹. frontiersin.org These spectral features are crucial for the qualitative and quantitative determination of saccharin salts. ijapbc.com
Interactive Table: Characteristic FTIR Peaks for Saccharin Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H | ~3031 | innovareacademics.in |
| C=O (Amide) | ~1658 | innovareacademics.in |
| SO2 | ~1330, ~1206 | frontiersin.org |
| S=O | ~1053 | innovareacademics.in |
FT-Raman spectroscopy provides complementary information to FTIR, focusing on the scattering of light. It is particularly useful for differentiating between various sweeteners and their formulations. americanlaboratory.comresearchgate.net The technique can effectively distinguish between solids, different hydration states, and subtle structural changes. americanlaboratory.com For instance, FT-Raman has been used for the determination of sodium saccharin and sodium cyclamate in tabletop sweeteners. researchgate.net The Raman spectrum of a substance provides a unique "fingerprint," allowing for its definitive identification. researchgate.net
NMR spectroscopy is a powerful method for elucidating the detailed structure and electronic environment of molecules in solution. Studies utilizing ¹⁷O, ¹⁵N, and ¹³C NMR have been conducted to investigate the electronic structure of the saccharinate ion in aqueous solution. ijrpr.comnih.gov These investigations have shown that at physiological pH, where saccharin exists in its ionized form, the electronic structure of the saccharin molecule is not significantly altered by the presence of various ions, including potassium (K+). ijrpr.comnih.gov
¹H and ¹³C NMR spectral data have been reported for the acid form of saccharin. iarc.fr For example, a recent patent application for a saccharin synthesis process reported the following NMR data for saccharin in DMSO-d₆:
¹H NMR (400MHz, DMSO-d₆): δ 10.77 (br, s, 1H), 8.19–8.13 (m, 1H), 8.03–7.91 (m, 3H). google.com
¹³C NMR (101MHz, DMSO-d₆): δ 160.7, 139.2, 135.6, 134.8, 127.4, 124.9, 121.2. google.com
These chemical shifts provide detailed information about the local magnetic environments of the hydrogen and carbon atoms within the molecule.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for both qualitative and quantitative analysis. While direct analysis of the non-volatile potassium salt by Gas Chromatography-Mass Spectrometry (GC-MS) is not typical, the saccharin molecule itself has been analyzed using various mass spectrometric methods. massbank.eu
Liquid Chromatography-Mass Spectrometry (LC-MS) is a more common approach for analyzing saccharin and its salts. researchgate.netresearchgate.net In these methods, saccharin is often detected in negative ionization mode, observing the deprotonated molecule [M-H]⁻ at an m/z of 182. researchgate.netmiddlebury.edu Isotope dilution mass spectrometry (ID-MS) has been developed for the accurate quantification of saccharin. researchgate.netmiddlebury.edu Tandem mass spectrometry (MS/MS) methods have also been established, where the precursor ion (m/z 182) is fragmented to produce a characteristic product ion (e.g., m/z 106) for enhanced specificity. researchgate.net
Interactive Table: Mass Spectrometry Data for Saccharin
| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| LC-MS | ESI (-) | 182 ([M-H]⁻) | - | researchgate.netmiddlebury.edu |
| LC-MS/MS | ESI (-) | 182 | 106 | researchgate.net |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties such as optimized geometries, vibrational frequencies, and electronic energies.
While DFT studies have been conducted on saccharin (B28170) and its various derivatives to predict their reactivity and chemical properties, specific applications of DFT to analyze the electronic structure and properties of saccharin potassium are not extensively documented in the available scientific literature. Theoretical DFT calculations are often performed in the gas phase to determine the molecular structure corresponding to the lowest energy. For saccharin analogs, these calculations have been used to understand their stability and predict thermochemical parameters. However, dedicated DFT research detailing these aspects for the potassium salt of saccharin remains scarce.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with other molecules, such as proteins or solvents.
Studies using MD simulations have explored the interaction of saccharin and sodium saccharin with biological macromolecules like proteins and DNA. These simulations have provided valuable information on the stability of binding and the types of interactions involved. For instance, research on saccharin's interaction with the human p53 protein has used MD simulations to show stable binding. Despite the application of MD simulations to closely related compounds, specific studies employing this method to investigate the dynamic properties and interactions of this compound are not readily found in the current body of scientific research.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug design to understand how a ligand, such as a small molecule, might bind to a protein or other biological target.
Molecular docking studies have been performed for saccharin and its derivatives to investigate their binding modes and affinities with various biological receptors. For example, the binding of saccharin to the human p53 protein has been analyzed using molecular docking, revealing a binding energy of -4.55 kcal/mol. Similarly, the interaction of saccharin with the LasR protein, a key component in bacterial communication, has been modeled, showing a calculated binding affinity of -7.3 kcal mol–1. However, specific molecular docking investigations focusing exclusively on this compound to determine its binding characteristics with biological targets are not prominently featured in the reviewed literature.
Pharmacophore Overlap Method (POM) Analysis
The Pharmacophore Overlap Method (POM) is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophore) that are responsible for a molecule's biological activity.
This method has been applied to novel analogs of saccharin to calculate their "drug score" and compare theoretical predictions with experimental screening data. This type of analysis helps in understanding the structure-activity relationships of a series of compounds. While POM analysis has proven useful for derivatives of saccharin, there is a lack of specific studies in the scientific literature that apply this method to this compound itself.
Computational Modeling for Thermochemical Parameters
Computational modeling is frequently used to predict the thermochemical parameters of a compound, such as its enthalpy of formation, combustion, and sublimation. These parameters are crucial for understanding the stability and energy of a molecule.
Experimental and theoretical investigations have been carried out to determine the thermochemical properties of saccharin. These studies have utilized methods like Density Functional Theory (DFT) to complement experimental findings. However, specific computational models and detailed research findings dedicated to the thermochemical parameters of this compound are not well-documented in the available scientific literature.
Prediction of Molecular Interactions with Solvent Systems
Understanding the interaction of a solute with its solvent is fundamental to predicting its solubility, stability, and behavior in solution. Computational methods, particularly Molecular Dynamics (MD) simulations, are instrumental in modeling these interactions at a molecular level.
While general MD simulations have been used to study the behavior of potassium ions in aqueous solutions and their interaction with various biological structures like ion channels, specific computational studies predicting the detailed molecular interactions between this compound and various solvent systems are not widely available. Such studies would be valuable for understanding its solvation shell structure and dynamics in different environments.
Advanced Analytical Methodologies and Quantification
Chromatographic Separation Techniques
Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. For saccharin (B28170) potassium, various chromatographic methods have been developed and validated, each with specific advantages depending on the sample matrix and analytical objective.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of artificial sweeteners. researchgate.netuan.edu.mx When coupled with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, it provides a powerful tool for both quantification and qualitative assessment. ctlatesting.com The DAD collects absorbance data across multiple wavelengths simultaneously, allowing for the determination of peak purity and the identification of compounds based on their UV-Vis spectra. ctlatesting.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for saccharin analysis. In this setup, a nonpolar stationary phase (like C18) is used with a more polar mobile phase. researchgate.netresearchgate.net The separation of saccharin from other sweeteners and food components is achieved by optimizing mobile phase composition, pH, and flow rate. researchgate.netub.ro Studies have demonstrated the successful simultaneous determination of saccharin alongside other additives like acesulfame-K, aspartame, benzoic acid, and caffeine (B1668208) in various beverages and confectionery. researchgate.netub.ropotravinarstvo.com The method's validation typically includes assessments of linearity, precision, accuracy, and robustness, with recovery rates often falling between 90% and 102.3%. researchgate.netub.roresearchgate.net
Table 1: HPLC-DAD Methodological Parameters for Saccharin Analysis
| Stationary Phase (Column) | Mobile Phase | Detection Wavelength (nm) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Analyzed Matrix | Reference |
|---|---|---|---|---|---|
| Poroshell 120 EC-C18 (3.0 × 50 mm, 2.7 µm) | Acetonitrile (B52724) and diluted phosphoric acid (pH = 3.8) (7/93 v/v) | Not Specified | Not Specified | Beverages | researchgate.net |
| Reversed-phase column | Gradient elution of acetonitrile and phosphate (B84403) buffer (12.5 mM, pH = 3.3) | Not Specified | Not Specified | Sugar-free drinks | researchgate.net |
| DS HYPERSIL C18 5 μm (250 mm × 4.6 mm) | Potassium dihydrogen orthophosphate buffer (pH = 4.3) and acetonitrile (98:2, v/v) | 220 nm | LOD: 0.4 mg/kg | Sugar-free confectionery | ub.ro |
| Not Specified | Mobile phase containing methanol, acetone, 0.02 M formic acid and 0.02 M trimethylamine | Not Specified | LOD: 0.6 mg·dm⁻³; LOQ: 2.7 mg·dm⁻³ | Sugar-free beverages | potravinarstvo.comscispace.com |
Gas Chromatography (GC) is a sensitive and selective technique that can be used for saccharin determination. researchgate.net However, a significant drawback is that saccharin is not naturally volatile. Therefore, a time-consuming derivatization step is required to convert it into a volatile compound suitable for GC analysis. researchgate.netjst.go.jp
The most common derivatization method is methylation, which can be achieved using reagents such as dimethylformamide dimethylacetal (DMF-Me) or diazomethane. jst.go.jpnih.gov After derivatization, the resulting methyl derivative of saccharin is analyzed. The GC system is typically equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD). jst.go.jp The ECD offers higher sensitivity, providing an effective method for ultramicro-analysis with detection limits in the nanogram range. jst.go.jp Research has shown recovery rates for sodium saccharin added to various foods to be in the range of 88.1-94.7%. jst.go.jp
Table 2: Gas Chromatography (GC) Parameters for Saccharin Analysis
| Derivatization Agent | Column | Detector | Limit of Detection | Reference |
|---|---|---|---|---|
| Dimethylformamide dimethylacetal (DMF-Me) | DC-200 (10%) on Gas Chrom Q | Flame Ionization Detector (FID) | ~0.02 µg | jst.go.jp |
| Dimethylformamide dimethylacetal (DMF-Me) | DC-200 (10%) on Gas Chrom Q | Electron Capture Detector (ECD) | ~0.02 ng | jst.go.jp |
| Diazomethane | Not Specified | Not Specified | Not Specified | nih.gov |
Ion Chromatography (IC) presents an attractive alternative to HPLC methods for the analysis of ionic species. sci-hub.semetrohm.com It is particularly well-suited for determining saccharin, which exists as an anion in solution, along with other ionic sweeteners like acesulfame-K and cyclamate. researchgate.netnih.gov The technique typically employs an anion-exchange column and a suppressed conductivity detector. nih.gov
A significant advantage of modern IC systems is the use of an eluent generator, such as one that produces potassium hydroxide (B78521) (KOH), which provides a very low conductance background and thereby greatly improves the sensitivity of the analysis. nih.gov The method has demonstrated good linearity, sensitivity, and reproducibility for the simultaneous determination of four artificial sweeteners. Studies have reported detection limits for sodium saccharin as low as 0.045 mg/L, with recovery rates in various food matrices ranging from 98.46% to 102.40%. nih.gov
Table 3: Ion Chromatography (IC) Performance Data for Saccharin Analysis
| Eluent | Detector | Limit of Detection (mg/L) | Recovery Rate (%) | Analyzed Matrix | Reference |
|---|---|---|---|---|---|
| Potassium Hydroxide (KOH) from eluent generator | Suppressed Conductivity Detector | 0.045 | 98.46 - 102.40 | Drinks and preserved fruits | nih.gov |
Micellar Electrokinetic Chromatography (MEKC) is a hybrid technique that combines the principles of capillary electrophoresis and chromatography. wikipedia.orgnih.gov It extends the applicability of capillary electrophoresis to neutral analytes but is also highly effective for separating ionic compounds like saccharin. nih.gov In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org Separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.org
MEKC offers rapid analysis times, often separating multiple sweeteners and preservatives in under 12 minutes. nih.gov The method has been successfully applied to the determination of saccharin, aspartame, and acesulfame-K in low-joule soft drinks and other foods. nih.gov The results obtained by MEKC are in good agreement with those from traditional HPLC methods, but MEKC is often faster and less costly to operate. nih.gov
Table 4: Micellar Electrokinetic Chromatography (MEKC) Conditions for Saccharin Analysis
| Buffer System | Surfactant | Separation Time | Limit of Detection | Analyzed Matrix | Reference |
|---|---|---|---|---|---|
| 0.01 M Potassium dihydrogenorthophosphate, 0.01 M Sodium borate | 0.05 M Sodium deoxycholate | < 12 min | Not Specified | Low-Joule soft drinks | nih.gov |
| 0.02 M Borate-phosphate buffer (pH 8.6) with 5% acetonitrile | 0.05 M Sodium deoxycholate | Not Specified | 10 - 25 µg/g | Preserved fruits | oup.com |
| 30 mmol/L Sodium tetraborate (B1243019) (pH 9.2) | 10% microemulsion | < 2.6 min | Not Specified | Real samples (unspecified) | asianpubs.org |
Thin-Layer Chromatography (TLC), particularly its high-performance version (HPTLC), is a simple, cost-effective, and versatile planar chromatographic technique used for both qualitative and quantitative analysis of saccharin. researchgate.netnih.govcreative-biolabs.com The separation occurs on a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. researchgate.netresearchgate.net
For saccharin analysis, chromatography is typically performed on silica gel 60 F254 plates. researchgate.netresearchgate.net The separated bands corresponding to saccharin are then quantified by scanning the plate with a densitometer in absorbance mode at a specific wavelength, commonly 230 nm. researchgate.netresearchgate.net The method has been validated for the analysis of saccharin in a wide range of foodstuffs, including cola drinks, lemon juices, and tabletop sweeteners. researchgate.net HPTLC methods can achieve good linearity, with limits of detection and quantification reported to be 40 ng and 130 ng, respectively. researchgate.net
Table 5: High-Performance Thin-Layer Chromatography (HPTLC) for Saccharin Analysis
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | LOD / LOQ (per spot) | Analyzed Matrix | Reference |
|---|---|---|---|---|---|
| Silica gel 60 F254 | Chloroform-methanol-acetic acid (64:35:1) | 230 nm | LOD: 40 ng; LOQ: 130 ng | Foodstuffs (cola, juices, etc.) | researchgate.net |
| Silica gel 60 F254 | Ethyl acetate–carbon tetrachloride–acetic acid (3:4:0.5 v/v/v) | 230 nm | LOD: 35 ng; LOQ: 110 ng (in methanol) | Pharmaceuticals | researchgate.net |
High-Performance Anion-Exchange Chromatography (HPAEC) is a highly effective technique for separating anionic compounds like saccharin. researchgate.netnih.gov This method is particularly useful for analyzing complex matrices, such as environmental water samples, where saccharin can be present as a pollutant. researchgate.net When paired with detectors like pulsed amperometric detection (PAD), HPAEC is a powerful tool for carbohydrate analysis, but UV detection is also effective for compounds like saccharin. researchgate.netresearchgate.net
A rapid and environmentally friendly HPAEC method has been developed for saccharin determination that avoids hazardous reagents. researchgate.net Using a strong anion exchange analytical column and a simple sodium chloride mobile phase, separation can be achieved in under 2.5 minutes. researchgate.net The method demonstrates excellent performance with a wide linear range and a low limit of detection (5 µg/L), making it suitable for monitoring trace levels of saccharin in environmental waters without interference from other common anions and sweeteners. researchgate.net
Table 6: HPAEC Method for Saccharin Determination in Environmental Water
| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|---|
| SAP 100 mm × 4.6 mm, 8 µm strong anion exchange | 0.1 M Sodium Chloride | 1.5 | 210 nm | 5 µg/L to 28.2 µg/mL | 5 µg/L | researchgate.net |
Spectrophotometric Quantification Methods (e.g., UV-Vis Spectroscopy, Partial Least Squares)
Spectrophotometric methods offer a straightforward and accessible approach for the quantification of saccharin. These techniques are often based on the inherent ultraviolet (UV) absorbance of the saccharin molecule or the formation of a colored complex that can be measured in the visible range.
UV-Vis spectroscopy can directly measure saccharin, which exhibits a characteristic absorbance peak around 201 nm. nih.gov However, a more common and sensitive approach involves a chemical reaction to produce a colored derivative. One such method is based on the bromination of saccharin to form an N-bromo derivative. ijpsonline.comresearchgate.net This intermediate then reacts with potassium iodide to liberate iodine, which imparts a yellow color to the solution. ijpsonline.comresearchgate.net The intensity of this color, which can be enhanced by a surfactant and measured at an absorption maximum of approximately 400 nm, is proportional to the saccharin concentration. ijpsonline.comresearchgate.net This extractive spectrophotometric method has been shown to obey Beer's law in the concentration range of 0.03-0.3 ppm. ijpsonline.com
Derivative spectrophotometry has also been employed to enhance selectivity, particularly in complex matrices. By calculating the second or fourth derivative of the UV spectrum, overlapping signals from interfering substances can be minimized, allowing for more accurate quantification. scielo.br This technique has demonstrated good precision, with a relative standard deviation (RSD) between 0.53% and 0.72%, and excellent linearity over a concentration range of 28.0-98.0 µg/mL. scielo.br
When analyzing mixtures of sweeteners with overlapping spectra, such as saccharin and acesulfame-K, chemometric techniques like Partial Least Squares (PLS) are invaluable. researchgate.net PLS is a multivariate statistical method that can resolve the contributions of each component in a mixture, enabling their simultaneous quantification even with significant spectral overlap. researchgate.net
| Method Type | Principle | Key Reagents | λmax (nm) | Linearity Range | Reference |
| Extractive Spectrophotometry | Bromination, iodine liberation, color formation | Bromine water, Potassium iodide, CTAB | 400 | 0.03 - 0.3 ppm | ijpsonline.com |
| Derivative Spectrophotometry | 2nd and 4th order derivative of UV spectrum | Sodium hydroxide | N/A | 28.0 - 98.0 µg/mL | scielo.br |
| Ion-Association Spectrophotometry | Formation of an extractable ion-pair complex | Nile Blue, Acetate buffer | 630 | 0.1 - 3.5 µg/mL | nih.gov |
| UV Spectroscopy with PLS | Direct UV measurement with chemometric analysis | Clark and Lubs buffer (pH 1.3) | 190 - 310 | 2 - 15 mg/L | researchgate.net |
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as one of the most powerful and definitive techniques for the analysis of saccharin potassium. researchgate.net This hyphenated approach offers unparalleled sensitivity and selectivity, allowing for the simultaneous determination of multiple sweeteners in a single analytical run, even at trace levels. researchgate.netresearchgate.net
The combination of HPLC with tandem MS is considered a method of choice for sweetener determination. researchgate.net In a typical LC-MS/MS method, saccharin is first separated from other matrix components on a reversed-phase column (e.g., C18). nih.gov The eluent is then introduced into the mass spectrometer, where electrospray ionization (ESI) in the negative ion mode is commonly used to generate the precursor ion of saccharin (m/z = 182). researchgate.net
Quantification is achieved using multiple reaction monitoring (MRM), a highly specific mode where the precursor ion is fragmented, and a characteristic product ion (e.g., m/z = 106) is monitored. researchgate.net This process provides a high degree of certainty in identification and quantification, minimizing the risk of false positives. LC-MS/MS methods are capable of detecting saccharin at levels as low as 0.1 µg/kg in various food matrices. researchgate.net
| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Column Type | Key Findings | Reference |
| LC-MS/MS | Negative ESI | 182 | 106 | C18 | Simultaneous quantification of acesulfame, cyclamate, and saccharin in human plasma and urine. | nih.gov |
| LC-MS/MS | Negative ESI | 182 | 106 | Sep-pak Vac C18 | Quantification limit of 1 mg/kg for saccharin in various foods. | researchgate.net |
| LC-MS/MS | Negative ESI | 182.0 | 106.0 | Accucore RP-MS | Rapid analysis of five sweeteners in under 1 minute with excellent precision (<5% RSD). | fishersci.com |
| LC-MS/MS | Negative ESI | N/A | N/A | Phenomenex Luna Phenyl-Hexyl | Simultaneous determination of 10 sweeteners with quantification limits of 0.1 µg/kg for saccharin. | researchgate.net |
Electrophoretic Separation Techniques (Capillary Electrophoresis, Capillary Zone Electrophoresis)
Capillary electrophoresis (CE) has emerged as an attractive alternative to HPLC for the analysis of artificial sweeteners. nih.gov Its advantages include high separation efficiency, short analysis times, low consumption of reagents, and full automation. nih.govlongdom.org Capillary Zone Electrophoresis (CZE), the simplest and most common mode of CE, separates analytes based on differences in the electrophoretic mobility of the charged particles in an electric field. nih.gov
In CZE methods developed for sweeteners, a fused silica capillary is typically used with a background electrolyte, such as a mixture of 2-amino-2-(hydroxymethyl)-1,3-propanediol and benzoic acid. nih.gov Detection is often accomplished using indirect UV detection. nih.govnih.gov Researchers have successfully developed CZE methods for the simultaneous separation and detection of saccharin, aspartame, cyclamate, and acesulfame-K in various food and pharmaceutical products, with some methods achieving separation in under one minute. nih.govnih.gov Another detection method, capacitively coupled contactless conductivity detection (C4D), has also been shown to be effective, enabling analysis times of less than six minutes for four common sweeteners. nih.gov
| Technique | Background Electrolyte (BGE) | Detection Method | Analysis Time | LOD (Saccharin) | Reference |
| CZE | 45mM TRIS + 15mM Benzoic Acid (pH 8.4) | UV (220 nm) | < 1 minute | 3.3 - 6.4 mg/L | nih.gov |
| CZE | 3mM Dinitrobenzoic acid / 20mM NaOH (pH 12.1) | Indirect UV (238 nm) | N/A | N/A | nih.gov |
| CE | N/A | Contactless Conductivity Detection (C4D) | < 6 minutes | 4.0 µmol/L | nih.govnih.gov |
Flame Photometry for Potassium Cation Determination
While the previously mentioned methods focus on the saccharin anion, flame photometry is a specific and long-standing technique used for the elemental analysis of the potassium cation (K+) in the this compound salt. cutm.ac.in This method, also known as flame atomic emission spectrometry, is suitable for the quantitative determination of metals that are easily excited at relatively low flame temperatures, including potassium. cutm.ac.inijpbs.com
The principle involves introducing a solution of the sample into a flame, which causes the solvent to evaporate and the potassium atoms to become excited. ijpbs.com As the excited electrons return to their ground state, they emit light at a characteristic wavelength, which for potassium is 766.5 nm. nemi.gov The intensity of this emitted light is directly proportional to the concentration of potassium in the sample. The method requires careful and frequent calibration with standard potassium solutions to ensure accuracy. cutm.ac.in Potential interferences can occur from high concentrations of other ions, such as sodium (at Na:K ratios of 5:1 or greater) and calcium (at Ca:K ratios of 10:1 or more). nemi.gov
| Parameter | Description |
| Principle | Measures light emitted by excited potassium atoms in a flame. ijpbs.com |
| Wavelength | 766.5 nm. nemi.gov |
| Application | Quantifies the potassium (K+) cation in the salt. |
| Calibration | Requires calibration curve with standard potassium solutions. cutm.ac.in |
| Potential Interferences | High ratios of Sodium (Na+) and Calcium (Ca2+). nemi.gov |
| Detection Limit | Can determine potassium levels of approximately 0.1 mg/L. nemi.gov |
Optimization of Sample Preparation for Complex Matrices
The success of any analytical method for this compound is highly dependent on the effectiveness of the sample preparation step, especially when dealing with complex food and biological matrices. researchgate.netchromatographyonline.com Sample preparation is a critical procedure that aims to isolate and enrich the target analyte from interfering components such as proteins, lipids, carbohydrates, and other additives. researchgate.netchromatographyonline.com
For liquid samples like beverages, preparation can sometimes be as simple as filtration and dilution prior to analysis by a robust technique like LC-MS/MS. researchgate.netshimadzu.com However, for more complex or solid matrices, more extensive cleanup is required. researchgate.net
Commonly employed techniques include:
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components.
Solid-Phase Extraction (SPE): This is a widely used and effective cleanup method. The sample extract is passed through a cartridge (e.g., C18) that retains the analyte, while interferences are washed away. The purified analyte is then eluted with a small volume of solvent. researchgate.net
Protein Precipitation: For biological samples like plasma, proteins can interfere with analysis. They are often removed by adding a solvent like acetonitrile, which causes the proteins to precipitate out of the solution. nih.gov The clear supernatant containing the analyte is then collected for analysis. nih.gov
Coagulation: A newer, rapid method involves using a coagulant to remove dispersed particles from a sample extract. This technique has been shown to significantly reduce preparation time to around 20 minutes, compared to much longer methods like dialysis. nih.gov
| Matrix Type | Preparation Technique | Description | Reference |
| Human Plasma/Urine | Protein Precipitation | Acetonitrile is used to precipitate proteins, followed by centrifugation. The supernatant is then evaporated and reconstituted. | nih.gov |
| Various Foods | Solid-Phase Extraction (SPE) | An extract is cleaned up on a Sep-pak Vac C18 cartridge after pH adjustment and addition of an ion-pairing agent. | researchgate.net |
| Beverages | Dilution and Filtration | The sample is simply diluted with a suitable solvent and filtered before injection into the LC-MS/MS system. | shimadzu.com |
| General Food Samples | Coagulant Pretreatment | A coagulant is added to the sample extract to remove dispersed particles, followed by filtration. | nih.gov |
| Solid Foods | Solvent Extraction | A mixture of acetonitrile-water is used to extract additives from the solid food matrix. | researchgate.net |
Validation of Analytical Methods (Linearity, Sensitivity, Detection Limits, Quantification Limits, Reproducibility, Recovery, Robustness)
Method validation is a mandatory process that provides documented evidence that an analytical procedure is suitable for its intended purpose. globalresearchonline.net It ensures that the method will consistently produce reliable, reproducible, and accurate data. globalresearchonline.net The key parameters, often defined by guidelines from bodies like the International Conference on Harmonisation (ICH), are assessed to establish the performance characteristics of the method.
Linearity and Range: Linearity demonstrates the proportional relationship between the analyte concentration and the analytical signal over a specified range. globalresearchonline.net It is typically evaluated by analyzing a series of standards and is confirmed by a high correlation coefficient (r² > 0.99). curresweb.comneliti.com The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear. globalresearchonline.net
Sensitivity, Limit of Detection (LOD), and Limit of Quantification (LOQ): Sensitivity reflects the method's ability to discriminate between small differences in analyte concentration. The LOD is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, often established at a signal-to-noise (S/N) ratio of 3:1. npra.gov.my The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy, typically defined at an S/N ratio of 10:1. npra.gov.my
Precision and Reproducibility: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). curresweb.com It is assessed at different levels: repeatability (intra-day precision) and intermediate precision or reproducibility (inter-day, inter-analyst, or inter-laboratory precision). curresweb.com For example, a validated HPLC method for saccharin showed reproducibility as an RSD of 12%. curresweb.com
Accuracy and Recovery: Accuracy represents the closeness of the measured value to the true or accepted reference value. It is often determined through recovery studies, where a known amount of pure analyte is added (spiked) into a sample matrix and then analyzed. ijpsonline.com The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the method. Recoveries for saccharin are typically expected to be in the range of 80% to 110%. curresweb.com
Robustness: This parameter evaluates a method's capacity to remain unaffected by small, deliberate variations in procedural parameters, such as pH of the mobile phase, column temperature, or flow rate. It provides an indication of the method's reliability during routine use. globalresearchonline.net
| Parameter | Typical Value/Range for Saccharin Analysis | Method | Reference |
| Linearity (r²) | > 0.99 | HPLC, CZE, Spectrophotometry | scielo.brcurresweb.comneliti.com |
| LOD | 1.99 µg/mL | Spectrophotometry | neliti.com |
| LOD | 3.3 - 6.4 mg/L | CZE | nih.gov |
| LOQ | 0.025 g/kg | HPLC | nih.gov |
| LOQ | 6.62 µg/mL | Spectrophotometry | neliti.com |
| Recovery | 96 - 101% | HPLC | nih.gov |
| Recovery | 95.8 - 98.4% | Spectrophotometry | ijpsonline.com |
| Reproducibility (%RSD) | < 2% | HPLC | nih.gov |
| Reproducibility (%RSD) | 12% | HPLC | curresweb.com |
Impurity Profiling and Chemical Purity Assessment
Identification and Characterization of Synthesis-Related Impurities
The two main commercial methods for producing saccharin (B28170) are the Remsen-Fahlberg process and the Maumee process, each yielding a characteristic impurity profile. europa.eueuropa.eu
The Remsen-Fahlberg process , which starts from toluene (B28343), is the classic synthetic route. google.comchemistryviews.org The primary impurities associated with this method are isomers of toluenesulfonamide. nih.gov During the sulfonation of toluene, a mixture of ortho- and para-toluenesulfonic acids is formed. chemistryviews.org While o-toluenesulfonamide (B73098) is the key intermediate that is oxidized and cyclized to form saccharin, p-toluenesulfonamide (B41071) does not react and remains as a significant impurity. chemistryviews.orgnih.gov Consequently, o-toluenesulfonamide (OTS) and p-toluenesulfonamide (PTS) are the most recognized and regulated impurities in saccharin produced via this method. sigmaaldrich.com Other potential by-products include 5-chlorosaccharin. nih.gov Due to concerns about impurities from other methods, the European Food Safety Authority (EFSA) has recommended that EU specifications should restrict the manufacturing of saccharin to the Remsen-Fahlberg process. jmcfinechem.comingredientsnetwork.com
The Maumee process starts with methyl anthranilate. chemistryviews.orgwikipedia.org This route is generally associated with a different set of impurities. Research has identified 5- and 6-aminosaccharin (B1214450) as the most abundant polar impurities in saccharin produced by the Maumee process, with smaller amounts of 7-aminosaccharin and o-sulphamoylbenzoic acid also detected. nih.gov Other potential impurities from this process can include methyl anthranilate and benzamide. kisco.co
Table 1: Key Synthesis-Related Impurities in Saccharin Production Click on the headers to sort the table
Analysis of Trace Elemental Impurities (e.g., Lead, Arsenic)
Due to its application in consumer goods, saccharin potassium must be tested for trace elemental impurities that may be introduced via raw materials, reagents, or contact with manufacturing equipment. The most critical elements monitored are heavy metals, particularly lead and arsenic. jmcfinechem.com
Regulatory bodies and pharmacopoeias establish strict limits for these elements. For example, specifications often limit lead to a maximum of 1 mg/kg (ppm) and arsenic to 3 mg/kg. glentham.comnih.govtechnopharmchem.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and other international standards also specify limits for selenium, often around 30 mg/kg. nih.govglentham.com In a 2024 re-evaluation, the European Food Safety Authority (EFSA) recommended lowering the existing limits for lead and arsenic in saccharin products. jmcfinechem.comeuropa.eu
Highly sensitive analytical techniques are required to quantify these elements at such low levels. Methods such as atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS) are commonly employed to ensure compliance with these stringent safety standards. nih.gov
Table 2: Common Elemental Impurity Limits in Saccharin Click on the headers to sort the table
Methodologies for Impurity Quantification and Control in Commercial Products
Robust analytical methods are essential for quantifying and controlling both organic and elemental impurities in commercial this compound, ensuring each batch meets food-grade and pharmacopoeial specifications. researchgate.net
For the quantification of synthesis-related organic impurities like OTS and PTS, chromatographic methods are the standard. researchgate.netGas chromatography (GC) , often with a flame ionization detector (FID), is a widely used and sensitive technique for this purpose. oup.comnih.govHigh-performance liquid chromatography (HPLC) is also frequently employed, offering the ability to simultaneously determine saccharin and its various impurities. sigmaaldrich.comresearchgate.net These methods provide the necessary selectivity to separate the impurities from the main saccharin compound for accurate measurement. researchgate.netresearchgate.net
The control of these impurities is managed through a multi-faceted approach. It begins with the stringent selection and purification of raw materials and is followed by the optimization of synthesis conditions to minimize by-product formation. kisco.co Post-synthesis purification steps, such as recrystallization, are critical for removing residual impurities before the final product is approved. chemistryviews.orgkisco.co The effectiveness of these measures is verified through rigorous analytical testing of the final product against established limits, such as the European Union's maximum of 10 mg/kg for OTS. glentham.com
For elemental impurities, control strategies involve using high-purity raw materials and ensuring that manufacturing equipment does not leach metals into the product. The final product is then tested using precise spectroscopic methods like AAS or ICP-MS to confirm that levels of lead, arsenic, and other heavy metals are below the mandated thresholds. fao.orgspectrumrx.com This comprehensive system of process control and end-product analysis ensures that commercial this compound consistently adheres to high purity standards.
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 23665572 |
| Toluene | 1140 |
| o-Toluenesulfonamide | 6924 |
| p-Toluenesulfonamide | 6445 |
| 5-Chlorosaccharin | 70835 |
| Methyl anthranilate | 8729 |
| o-Sulphamoylbenzoic acid | 70834 |
| Benzamide | 2331 |
| Lead | 5352425 |
| Arsenic | 5359596 |
| Selenium | 5359443 |
Environmental Fate and Degradation Chemistry
Environmental Occurrence and Distribution in Aquatic and Terrestrial Systems
Saccharin's high water solubility and limited metabolism in the human body lead to its excretion and subsequent entry into wastewater systems. plymouth.ac.ukmdpi.commdpi.com Wastewater treatment plants (WWTPs) are primary sources of saccharin (B28170) released into the environment. plymouth.ac.uknih.gov Influent concentrations to WWTPs can vary significantly by region, with reported levels of 9.3–389.0 μg/L in Asia, 1.9–25.1 μg/L in North America, and 7.1–18.0 μg/L in Europe. plymouth.ac.uk
Although many WWTPs exhibit high removal rates for saccharin, it is still consistently detected in treated effluents, surface waters receiving this effluent, and even in groundwater where sewage sludge is used as fertilizer. plymouth.ac.uknih.gov For instance, saccharin has been found in surface waters at concentrations ranging from nanograms per liter to over 0.1 mg/L. researchgate.netnih.gov Its presence has been confirmed in rivers, lakes, and coastal waters globally. nih.govau.dkresearchgate.net
Beyond wastewater, other pathways contribute to saccharin's presence in terrestrial environments. These include the application of manure from livestock fed with saccharin-containing feed, irrigation with contaminated surface water, and fertilization with sewage sludge. researchgate.netnih.govacs.orgacs.org Saccharin has been detected in liquid manure at concentrations up to 12 mg/L. researchgate.netnih.govacs.org It can also be a soil metabolite of certain sulfonylurea herbicides. plymouth.ac.ukresearchgate.netnih.gov Consequently, saccharin has been found in groundwater, with concentrations up to 0.26 μg/L attributed to manure application. researchgate.netnih.govacs.org Due to its persistence and association with human waste, saccharin is often used as a chemical tracer for wastewater contamination and landfill leachate. mdpi.comresearchgate.netnih.gov
Table 1: Reported Concentrations of Saccharin in Various Environmental Matrices
| Environmental Matrix | Concentration Range | Region/Source | Reference |
|---|---|---|---|
| WWTP Influent (Asia) | 9.3–389.0 μg/L | Asia | plymouth.ac.uk |
| WWTP Influent (North America) | 1.9–25.1 μg/L | North America | plymouth.ac.uk |
| WWTP Influent (Europe) | 7.1–18.0 μg/L | Europe | plymouth.ac.uk |
| Surface Water | 50 ng/L to 0.12 mg/L | China | nih.gov |
| Groundwater | Up to 0.26 μg/L | Attributed to manure application | researchgate.netnih.govacs.org |
| Liquid Manure | Up to 12 mg/L | From piglet feed | researchgate.netnih.govacs.org |
| Sewage Sludge | 1–43 μg/L | General | researchgate.netnih.govacs.org |
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that break down chemical compounds. For saccharin, these pathways primarily include photodegradation and chemical oxidation.
Photodegradation, or photolysis, is the breakdown of compounds by light. Studies show that saccharin's susceptibility to this process is relatively low under typical environmental conditions. pan.plnih.govresearchgate.net
Direct Photolysis : This occurs when a molecule directly absorbs light energy. Research indicates that saccharin degrades very slowly via direct photolysis, even under energetic UV light irradiation used in water treatment. pan.plnih.govresearchgate.net Its photolytic half-life in surface waters under solar radiation is estimated to be several years. nih.govresearchgate.net
Indirect Photolysis : This process is mediated by photosensitizers, such as dissolved organic matter or nitrate (B79036) ions, which absorb light and produce reactive species that then degrade the target compound. nih.govresearchgate.netacs.org While ferric iron has been shown to enhance the photodegradation rates of some artificial sweeteners, dissolved organic matter and nitrate did not significantly affect saccharin's degradation. nih.govresearchgate.net Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH), such as UV/H₂O₂ and photo-Fenton systems, have proven effective in degrading saccharin in laboratory settings. researchgate.netscientific.net In one study, the UV/H₂O₂ process completely degraded a 20 mg/L saccharin solution within 45 minutes. researchgate.net
Chemical oxidation is a common method used in water and wastewater treatment to remove contaminants.
Chlorination : Studies have shown that saccharin is persistent and not significantly transformed by chlorination, a standard disinfection process in WWTPs. researchgate.net This resistance is attributed to the lack of electron-rich sites in the saccharin molecule that are susceptible to oxidation by chlorine. researchgate.net
Ozonation : Ozonation has also been found to result in only slow oxidation of saccharin under typical WWTP operating conditions. researchgate.net
Permanganate (B83412) Oxidation : Potassium permanganate (KMnO₄) is a strong oxidizing agent. Historically, it was used in one of the primary industrial synthesis methods for saccharin, where o-toluene sulfonamide is oxidized to form saccharin. atamanchemicals.cominternationaljournals.co.ingoogle.comrsc.org This indicates that under specific, controlled conditions of high oxidant concentration, temperature, and pH, permanganate can effectively oxidize the precursor to form the stable saccharin ring structure. However, this does not directly translate to its degradation in environmental or typical water treatment scenarios where conditions are much milder.
Biotic Degradation Mechanisms and Microbial Transformations
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms.
Saccharin is considered readily biodegradable in WWTPs, particularly those employing activated sludge processes. plymouth.ac.uknih.gov
Removal Efficiency : Many studies report high removal efficiencies for saccharin in conventional WWTPs, often exceeding 90%. researchgate.netresearchgate.netnih.govacs.orgsludgenews.orgacs.orgnih.gov One study found a mean removal efficiency of 90.3% in two New York WWTPs. acs.orgacs.orgnih.gov Aerobic conditions appear to favor saccharin removal more than anaerobic conditions. nih.gov
Sorption : Due to its high water solubility and low octanol-water partition coefficient (log Kow = 0.91), saccharin has a low tendency to adsorb to sludge particles. researchgate.netacs.orgacs.orgnih.govnih.gov Sorption is therefore considered a minor removal pathway compared to biodegradation. researchgate.net The sorption coefficient (Kd) for saccharin has been reported to be as low as 4.10 L/kg. researchgate.netacs.orgacs.orgnih.gov
Kinetics : Incubation experiments using activated sludge have demonstrated a first-order degradation half-life for saccharin of about 90 minutes, with 78% removal after 3 hours. nih.gov Despite this high biodegradability, the continuous high loading of saccharin into WWTPs means that it is still detected in the final effluent. plymouth.ac.uk
In terrestrial systems, microbial activity is the primary driver of saccharin degradation.
Half-life : Soil incubation experiments have shown that saccharin degrades with a half-life ranging from 3 to 12 days. researchgate.netnih.govacs.orgacs.orgacs.org The degradation rate can be influenced by the availability of nutrients and the microbial population in the soil. uni-lj.si
Metabolites : Under aerobic conditions in the environment, saccharin can be oxidized to form 4-hydroxysaccharin. nih.gov This metabolite has also been identified from the degradation of the pesticide propoxycarbazone. nih.gov
Leaching and Persistence : While a substantial portion of saccharin can be degraded by soil microorganisms, its high water solubility and weak adsorption to soil particles mean it can be mobile. researchgate.nethutton.ac.uk This mobility creates the potential for saccharin to leach from the soil into groundwater, as evidenced by its detection in groundwater supplies, particularly in areas with significant agricultural application of manure. researchgate.netnih.govacs.orgacs.org
Table 2: Degradation Half-lives of Saccharin in Different Environmental Systems
| System | Process | Half-life | Reference |
|---|---|---|---|
| Surface Water | Photolysis | > Several years | nih.govresearchgate.net |
| Activated Sludge | Biodegradation | ~90 minutes | nih.gov |
| Soil | Biodegradation | 3–12 days | researchgate.netnih.govacs.orgacs.orgacs.org |
Identification and Characterization of Environmental Transformation Products
The environmental degradation of saccharin, the anionic component of saccharin potassium, can proceed through various pathways, including microbial degradation, photodegradation, and advanced oxidation processes, leading to the formation of several transformation products.
In soil environments, saccharin can be metabolized by microorganisms. One of the identified metabolites is 4-hydroxysaccharin . This hydroxylation product indicates that aerobic degradation pathways are active in the soil matrix. Furthermore, saccharin has been identified as a soil metabolite of certain sulfonylurea herbicides, suggesting shared degradation pathways for these structurally related compounds. acs.orgnih.gov
Under advanced oxidation processes (AOPs), such as those involving hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), saccharin undergoes more extensive degradation. Studies have shown that these highly reactive species can lead to the opening of the heterocyclic ring of the saccharin molecule. This process can result in the formation of smaller organic molecules and ultimately lead to mineralization, which is the complete conversion to carbon dioxide, water, and inorganic ions. For instance, treatment with thermally activated persulfate, which generates both sulfate and hydroxyl radicals, leads to the formation of monohydroxylated and dihydroxylated products. Similarly, photocatalytic degradation using titanium dioxide (TiO₂) and UV light has been shown to achieve high levels of mineralization. researchgate.netpsu.edunih.gov In some wastewater treatment scenarios, it has been suggested that the heterocyclic ring of saccharin can be opened, leading to various transformation byproducts.
It has also been noted that some degradation products of saccharin, particularly those formed under exposure to solar radiation, may exhibit greater environmental toxicity than the parent compound. However, other studies using advanced oxidation have demonstrated that the process can efficiently detoxify solutions containing saccharin and its byproducts. nih.gov
The photodegradation of saccharin in aqueous solutions under simulated solar radiation is generally slow. However, the process can be enhanced by the presence of sensitizers like ferric iron. Under more energetic UV radiation, direct photochemical reactions can degrade saccharin, though at a much slower rate than some other artificial sweeteners. nih.gov
Table 1: Identified Environmental Transformation Products of Saccharin
| Transformation Product | Formation Process | Reference |
|---|---|---|
| 4-Hydroxysaccharin | Soil metabolism | acs.orgnih.gov |
| Monohydroxylated and Dihydroxylated Products | Advanced Oxidation Processes (e.g., thermal/persulfate treatment) | |
| Ring-opened Products | Advanced Oxidation Processes, Wastewater Treatment | |
| Complete Mineralization (CO₂, H₂O, inorganic ions) | Advanced Oxidation Processes (e.g., Photocatalysis, Photo-Fenton) | researchgate.netpsu.edu |
Leaching Potential and Mobility in Subsurface Environments
The potential for this compound to leach from soil into groundwater is primarily governed by its high water solubility and low tendency to adsorb to soil particles. As the potassium salt of saccharin, it readily dissociates in water, and the environmental mobility is determined by the behavior of the saccharin anion.
Research indicates that saccharin has a low soil distribution coefficient (Kd), a measure of its tendency to partition between soil and water. One study reported a Kd value of 5.98 cm³/g, which is significantly lower than that of other compounds like phosphorus and caffeine (B1668208), suggesting a weaker affinity for soil surfaces and consequently higher mobility. Another study reported a sorption coefficient (log Koc) that also points to low adsorption. This low sorption is consistent with its low octanol-water partition coefficient (Kow), which indicates a preference for the aqueous phase over organic phases like soil organic matter. hutton.ac.uk
Due to its high mobility and relative persistence in some environmental compartments, there is a potential for saccharin to contaminate groundwater. Indeed, saccharin has been detected in groundwater at concentrations up to 0.26 μg/L, with sources likely including the application of manure from livestock given saccharin as a feed additive. acs.orgnih.govresearchgate.net
However, the extent of leaching is also influenced by biodegradation within the soil profile. In soil incubation experiments, saccharin has been shown to degrade with half-lives ranging from 3 to 12 days. acs.orgnih.gov This microbial degradation can reduce the amount of saccharin available for transport to groundwater. Studies have shown that a significant portion of saccharin attenuation in soil is due to microbial activity rather than adsorption. hutton.ac.uk Despite this, the incomplete removal of saccharin during its transit through the soil suggests a continued potential for leaching into subsurface environments. hutton.ac.uk
Computer simulations and soil column experiments have been used to model and observe the leaching behavior of saccharin. These studies confirm its high mobility in soil, with saccharin reaching maximum concentrations at the outlet of soil columns, indicating limited retardation. acs.orgnih.govresearchgate.net The complex composition of wastewater effluent can sometimes reduce the soil's adsorption capacity, potentially increasing the mobility of compounds like saccharin compared to their behavior in simple aqueous solutions. hutton.ac.uk
Table 2: Soil Sorption and Mobility Parameters for Saccharin
| Parameter | Value | Implication for Mobility | Reference |
|---|---|---|---|
| Soil Distribution Coefficient (Kd) | 5.98 cm³/g | High Mobility | hutton.ac.uk |
| Half-life in Soil | 3–12 days | Mobility is attenuated by degradation | acs.orgnih.gov |
| Groundwater Detection | Up to 0.26 μg/L | Leaching occurs in the environment | acs.orgnih.govresearchgate.net |
| Water Solubility | High | High Potential for Leaching |
Q & A
Q. How can researchers efficiently navigate conflicting literature on this compound’s metabolic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
